3-メチルフタル酸ジメチル

概要

説明

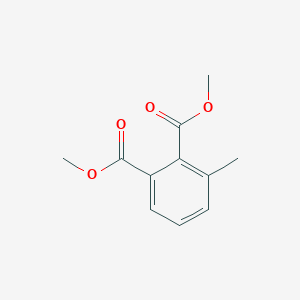

Dimethyl 3-methylphthalate is an organic compound with the molecular formula C11H12O4. It is a derivative of phthalic acid, where the phthalic acid is esterified with methanol, and a methyl group is attached to the third carbon of the benzene ring. This compound is a colorless, oily liquid that is soluble in organic solvents but poorly soluble in water .

科学的研究の応用

Industrial Applications

- Plasticizer for Cellulose Esters :

-

Stabilizer in Rocket Propellants :

- Application : DMMP serves as a stabilizer in solid rocket propellants.

- Impact : Its inclusion improves the stability and performance of the propellant formulations.

- Cosmetics and Personal Care Products :

-

Environmental Remediation :

- Application : DMMP has been investigated for its role in oxidative degradation processes to remove phthalates from industrial wastewater.

- Methodology : A novel photocatalytic oxidation system using ferrate (VI) and titanium dioxide has shown high removal efficiencies of DMMP from contaminated water.

Biomedical Research Applications

-

Toxicological Studies :

- Research Findings : Studies have indicated that DMMP can cause oxidative damage at high concentrations, particularly in aquatic organisms like zebrafish. Its acute toxicity varies across species, with an oral LD50 ranging from approximately 4390 to 8200 mg/kg in rats .

- Case Study Reference : A comprehensive review highlighted the potential for liver hypertrophy and tumor induction in rodent models exposed to phthalates, including DMMP .

-

Biodegradation Studies :

- Investigation Method : Research has focused on the biodegradation of DMMP using specific yeast strains (e.g., Trichosporon DMI-5-1), demonstrating its potential for environmental detoxification.

Data Tables

| Application Area | Specific Use | Benefits/Outcomes |

|---|---|---|

| Industrial | Plasticizer for cellulose esters | Enhanced flexibility and durability |

| Aerospace | Stabilizer in rocket propellants | Improved stability of propellant formulations |

| Cosmetics | Fixative in perfumes | Historical significance; current decline |

| Environmental Science | Wastewater treatment | High removal efficiency via photocatalysis |

| Toxicology | Acute toxicity studies | Understanding health impacts on aquatic organisms |

Case Studies

-

Case Study on Environmental Remediation :

- A study conducted on the photocatalytic oxidation of dimethyl phthalate (DMP), which includes DMMP as an isomer, demonstrated a removal efficiency of 95.2% using a novel system compared to conventional methods.

- Toxicological Assessment in Rodents :

作用機序

Target of Action

Similar compounds like dimethyl fumarate have been shown to interact with the nuclear factor (erythroid-derived 2)-like 2 (nrf2) pathway . Nrf2 is a key transcription factor that regulates the expression of antioxidant proteins that protect against oxidative damage triggered by injury and inflammation .

Mode of Action

Both Dimethyl 3-methylphthalate and MMF are believed to up-regulate the Nrf2 pathway . This leads to an anti-inflammatory immune response due to type II myeloid cell and Th2 cell differentiation and neuroprotection .

Biochemical Pathways

Phthalates are known to be degraded by a wide variety of microorganisms under aerobic, anaerobic, and facultative conditions . The degradation pathway for similar compounds like Dimethyl fumarate has been proposed to involve a decreased number of lymphocytes due to apoptosis and activation of the Nrf2-dependent and independent anti-oxidant pathway in the CNS .

Pharmacokinetics

Similar compounds like dimethyl fumarate are mostly hydrolyzed to monomethyl fumarate (mmf) in the small intestine after oral intake .

Result of Action

Similar compounds like dimethyl fumarate have been shown to lead to changes in peripheral immune cell composition and function, alteration in cns cell-specific functions, and effect on the blood-brain barrier .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Dimethyl 3-methylphthalate . Environmental contamination by phthalates, inclusive of Dimethyl 3-methylphthalate, has been a pressing issue for human and marine health. It is readily released to the environment and could potentially pose harmful risks of exposure on humans. Additionally, pollution of Dimethyl 3-methylphthalate into the environment could also be harmful to micro-organisms and aquatic animals .

生化学分析

Biochemical Properties

Dimethyl 3-methylphthalate interacts with various enzymes and proteins in biochemical reactions . For instance, a basidiomycetous yeast, Trichosporon DMI-5-1, has been found to degrade dimethyl 3-methylphthalate into respective monomethyl phthalate or phthalic acid . The enzymes involved in this process are highly substrate-specific .

Cellular Effects

The effects of dimethyl 3-methylphthalate on cells and cellular processes are complex and varied. It influences cell function by interacting with various cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of dimethyl 3-methylphthalate involves a series of hydrolysis reactions that generate an intermediate, phthalic acid (PA), which is further biodegraded through a two-step di-oxygenation reaction . This process involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of dimethyl 3-methylphthalate vary with different dosages in animal models

Metabolic Pathways

Dimethyl 3-methylphthalate is involved in various metabolic pathways . It interacts with several enzymes and cofactors, and can affect metabolic flux or metabolite levels

Transport and Distribution

Dimethyl 3-methylphthalate is transported and distributed within cells and tissues . It interacts with various transporters or binding proteins, and can affect its localization or accumulation

Subcellular Localization

The subcellular localization of dimethyl 3-methylphthalate and its effects on activity or function are complex and varied . It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles

準備方法

Synthetic Routes and Reaction Conditions: Dimethyl 3-methylphthalate can be synthesized through the esterification of 3-methylphthalic acid with methanol. The reaction is typically catalyzed by a strong acid, such as sulfuric acid, or by various Lewis acids, including complexes of titanium, zirconium, or tin. Excess methanol is used to ensure complete conversion, and the remaining methanol is removed by distillation at the end of the reaction .

Industrial Production Methods: In industrial settings, the production of dimethyl 3-methylphthalate follows a similar esterification process. The reaction is carried out in large reactors where phthalic anhydride is reacted with methanol in the presence of a catalyst. The reaction mixture is then subjected to distillation to remove excess methanol and other by-products, resulting in the pure ester .

化学反応の分析

Types of Reactions: Dimethyl 3-methylphthalate undergoes various chemical reactions, including:

Hydrolysis: In the presence of a strong acid or base, dimethyl 3-methylphthalate can be hydrolyzed to produce 3-methylphthalic acid and methanol.

Reduction: The ester can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride.

Substitution: The methyl group on the benzene ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed:

Hydrolysis: 3-Methylphthalic acid and methanol.

Reduction: 3-Methylphthalic alcohols.

Substitution: Various substituted derivatives depending on the electrophile used.

類似化合物との比較

Dimethyl phthalate: Similar in structure but lacks the methyl group on the benzene ring.

Diethyl phthalate: Similar ester but with ethyl groups instead of methyl groups.

Dibutyl phthalate: Similar ester but with butyl groups instead of methyl groups.

Uniqueness: Dimethyl 3-methylphthalate is unique due to the presence of the methyl group on the benzene ring, which can influence its chemical reactivity and biological interactions. This structural difference can affect its solubility, permeability, and metabolic pathways compared to other phthalate esters .

生物活性

Dimethyl 3-methylphthalate (DMP) is a phthalate ester that has garnered attention for its biological activity and potential health effects. This article delves into the compound's biochemical properties, mechanisms of action, toxicity profiles, and environmental implications, supported by data tables and relevant case studies.

Overview of Dimethyl 3-Methylphthalate

Dimethyl 3-methylphthalate is an organic compound with the chemical formula C10H10O4. It is primarily used as a plasticizer and solvent in various industrial applications. Its structural characteristics include a benzenedicarboxylic acid head group linked to two methyl ester side chains, which influence its biological interactions.

Target Pathways:

DMP is known to interact with several biological pathways, notably the nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway. This pathway plays a crucial role in cellular defense against oxidative stress and inflammation.

Biochemical Interactions:

- Cellular Effects: DMP influences cell function by modulating various signaling pathways such as gene expression and cellular metabolism. It has been shown to alter immune cell composition and function, particularly affecting peripheral immune responses.

- Metabolic Pathways: Upon exposure, DMP undergoes hydrolysis to produce phthalic acid (PA) and monomethyl phthalate (MMP), which are further degraded through microbial pathways .

Toxicity Profile

DMP exhibits varying degrees of toxicity depending on the exposure route and dosage. The following table summarizes key findings from toxicity studies:

Environmental Impact

DMP's release into the environment raises concerns due to its effects on microbial communities. Studies indicate that DMP inhibits growth and glucose utilization in Pseudomonas fluorescens, a vital bacterium for soil health . The compound alters gene expression related to energy metabolism, suggesting potential disruptions in ecological balance.

Case Studies

- Human Exposure Case Studies:

- Animal Model Studies:

特性

IUPAC Name |

dimethyl 3-methylbenzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-7-5-4-6-8(10(12)14-2)9(7)11(13)15-3/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSYOORDPNRFQTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(=O)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601334438 | |

| Record name | Dimethyl 3-methylphthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601334438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21483-46-5 | |

| Record name | Dimethyl 3-methylphthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021483465 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethyl 3-methylphthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601334438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIMETHYL 3-METHYLPHTHALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87T4D4N9E3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。